molecular formula C10H14N2O B14769064 2-Amino-5-(pyrrolidin-1-yl)phenol

2-Amino-5-(pyrrolidin-1-yl)phenol

Cat. No.: B14769064
M. Wt: 178.23 g/mol
InChI Key: TZZRNQPGHMRPLD-UHFFFAOYSA-N
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Description

2-Amino-5-(pyrrolidin-1-yl)phenol is a phenolic derivative featuring an amino group (-NH₂) at the 2-position and a pyrrolidin-1-yl substituent (a five-membered nitrogen-containing heterocycle) at the 5-position of the benzene ring. The amino group enhances hydrophilicity and hydrogen-bonding capacity, while the pyrrolidine moiety contributes to lipophilicity and conformational flexibility. Such characteristics make it a candidate for pharmaceutical and materials science applications, particularly in drug design targeting receptors sensitive to nitrogen-rich scaffolds .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-5-pyrrolidin-1-ylphenol

InChI

InChI=1S/C10H14N2O/c11-9-4-3-8(7-10(9)13)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,11H2

InChI Key

TZZRNQPGHMRPLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(pyrrolidin-1-yl)phenol typically involves the reaction of 2-nitrophenol with pyrrolidine under reducing conditionsCommon reagents used in this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the conditions and reagents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms depending on the extent of reduction.

    Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

2-Amino-5-(pyrrolidin-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol
  • Structure : Contains a benzodiazolyl group (a bicyclic heterocycle with two nitrogen atoms) at the 5-position instead of pyrrolidine.
  • The chlorine atom introduces electronegativity, affecting electronic distribution and binding affinity.
  • Applications : Likely exhibits distinct pharmacokinetic profiles compared to the target compound due to increased rigidity and halogen-mediated bioactivity .
2-(3-Amino-1H-pyrazol-5-yl)phenol
  • Structure : Substitutes pyrrolidine with a pyrazolyl group (a five-membered ring with two adjacent nitrogen atoms).
  • Properties : The pyrazole ring offers dual hydrogen-bonding sites (NH and aromatic N), improving interactions with polar protein residues. This compound has a lower molecular weight (C₉H₉N₃O, ~163 g/mol) compared to the target compound, suggesting higher aqueous solubility.
  • Applications: Pyrazole derivatives are known for antimicrobial and anti-inflammatory activities, highlighting how heterocycle choice dictates biological specificity .
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives
  • Structure: Features a pyridine core with amino and substituted phenyl groups, differing from the phenolic backbone of the target compound.
  • Properties : Pyridine’s basic nitrogen alters electronic properties, while substituted phenyl groups enhance steric bulk. Melting points range from 268–287°C, indicating high crystallinity due to planar aromatic systems .

Physicochemical Properties

Property 2-Amino-5-(pyrrolidin-1-yl)phenol (Inferred) 2-Amino-5-(benzodiazolyl)phenol 2-(Pyrazolyl)phenol Pyridine Derivatives
Molecular Weight ~220–250 g/mol ~300–350 g/mol ~163 g/mol 466–545 g/mol
Solubility Moderate (polar amino + lipophilic pyrrolidine) Low (rigid aromatic system) High (small size, NH groups) Low (high crystallinity)
Melting Point ~150–200°C (estimated) >250°C ~180–220°C 268–287°C

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